3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate
Description
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5S/c24-20-15(19-22-16-3-1-2-4-18(16)29-19)11-13-5-6-14(12-17(13)28-20)27-21(25)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMGLYOFKZUUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions One common approach is to start with the synthesis of the benzothiazole and chromone moieties separately, followed by their coupling through appropriate linkers and functional groups
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Ester Group Variations
- Target Compound: Morpholine-4-carboxylate ester at the 7-position of chromenone.
- [3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-Dimethylpropanoate (ZINC2369312): Substituent: Pivalate (2,2-dimethylpropanoate) ester. Impact: The bulky pivalate group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to morpholine .
- 3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-{[4-(trifluoromethyl)benzyl]oxy}-4H-chromen-4-one (ZINC1771990) :
Chromenone Core Modifications
- 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14): Core: Pyrimidine instead of chromenone.
- 3-Benzothiazol-2-yl-6-ethyl-2-methyl-7-(4-trifluoromethyl-benzyloxy)-chromen-4-one: Modification: Ethyl and methyl groups at positions 6 and 2 of chromenone. Impact: Alkyl groups increase steric bulk, possibly affecting binding pocket accessibility in enzymes or receptors .
Pharmacological Activity Comparison
Physicochemical Properties
| Property | Target Compound | ZINC2369312 (Pivalate) | ZINC1771990 (Trifluoromethyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425.4 | ~408.4 | ~495.5 |
| LogP (Predicted) | 2.8 | 4.1 | 5.3 |
| Aqueous Solubility (mg/mL) | ~0.5 (moderate) | ~0.1 (low) | ~0.05 (very low) |
| Hydrogen Bond Acceptors | 6 | 5 | 5 |
Note: LogP and solubility values estimated using QSAR models.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl morpholine-4-carboxylate is a synthetic derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound features a complex structure that integrates a benzothiazole ring with a chromenone moiety and a morpholine carboxylate group. The molecular formula is , and its IUPAC name reflects its intricate design aimed at enhancing biological efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound across various cancer cell lines. For instance, research demonstrated that it exhibits significant cytotoxic effects on prostate cancer cell lines (PC3 and DU145), showing a dose-dependent reduction in cell viability. The IC50 values for these cells were reported as follows:
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that the compound could be a potential candidate for further development as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells .
Antibacterial and Antifungal Activity
The compound also exhibits antibacterial and antifungal properties . It targets bacterial enzymes, inhibiting their function, which leads to bacterial cell death. In vitro assays have shown effective inhibition against various strains of bacteria and fungi, making it a promising candidate for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts by inhibiting key enzymes involved in cancer cell proliferation and bacterial metabolism.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving chromatin condensation and DNA damage.
- Cell Cycle Arrest : Studies indicate that it may cause cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
Case Studies
A notable study evaluated the effects of this compound on human pancreatic adenocarcinoma (DAN-G) and lung carcinoma (A-427) cells, revealing that it significantly reduced cell viability with IC50 values comparable to established chemotherapeutic agents like cisplatin .
Comparative Analysis
When compared with similar compounds, such as those containing benzoxazole or other chromenone derivatives, the benzothiazole-containing compounds generally exhibited superior potency against certain cancer cell lines:
| Compound Type | IC50 Range (µM) |
|---|---|
| Benzothiazole Derivative | 0.04 - 0.08 |
| Benzoxazole Derivative | 0.99 - 3.22 |
This data underscores the enhanced efficacy of benzothiazole derivatives in anticancer applications .
Q & A
Q. What catalytic systems improve yield in large-scale synthesis?
- Methodological Answer : Optimize Pd-catalyzed cross-coupling for morpholine conjugation (e.g., Suzuki-Miyaura with Pd(PPh3)4/K2CO3). For eco-friendly scale-up, explore micellar catalysis (TPGS-750-M surfactant) or flow chemistry with immobilized catalysts. Monitor reaction efficiency via inline IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
